molecular formula C7H6ClN3 B172758 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 120422-93-7

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B172758
CAS No.: 120422-93-7
M. Wt: 167.59 g/mol
InChI Key: KDNYASYYYCLBOA-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4th position and a methyl group at the 3rd position. It has a molecular formula of C7H6ClN3 and a molecular weight of 167.6 g/mol .

Scientific Research Applications

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-chloropyridine under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazolopyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the position of the chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-chloro-3-methyl-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYASYYYCLBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120422-93-7
Record name 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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